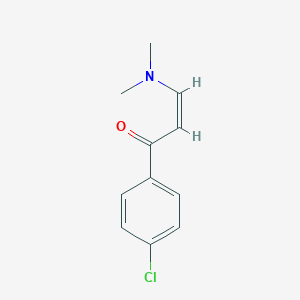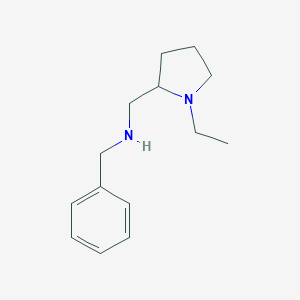
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine, also known as BEME, is a chiral amine that has found a variety of applications in the field of synthetic organic chemistry. It is a versatile building block for synthesizing a range of compounds and has been used in a variety of research applications. In
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry The compound Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine and its derivatives have been extensively utilized in organic synthesis. For instance, it was involved in the preparation of 7-Benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one through condensation, indicating its role in the synthesis of complex organic molecules (Kuznetsov & Chapyshev, 2007). Similarly, it has been used in the creation of Schiff bases and their subsequent reaction with sodium tetrachloropalladate(II) to form complexes, highlighting its application in the synthesis of catalytic materials (Singh et al., 2017).
Heterocyclic Compounds and Material Science Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine derivatives are foundational for many heterocyclic compounds with extensive industrial applications. These derivatives serve as key intermediates in the production of materials like electrically conducting polymers and solvents with relatively low toxicity, suggesting their significance in material science and industrial chemistry (Anderson & Liu, 2000).
Catalysis and Coordination Chemistry In the realm of catalysis and coordination chemistry, Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine related ligands have been employed to develop various metal complexes. These complexes have been studied for their potential catalytic activities, illustrating the compound's relevance in facilitating chemical transformations and potentially in pharmaceutical synthesis (Amirnasr et al., 2002).
Propriétés
IUPAC Name |
N-benzyl-1-(1-ethylpyrrolidin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16-10-6-9-14(16)12-15-11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWQMSVWBMUOHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(1-ethyl-pyrrolidin-2-ylmethyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B346112.png)
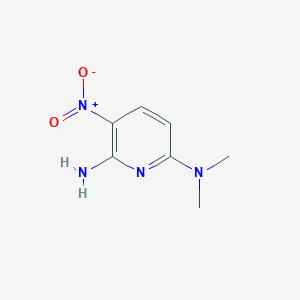
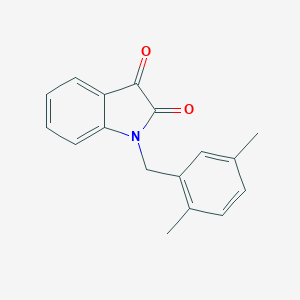
![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)
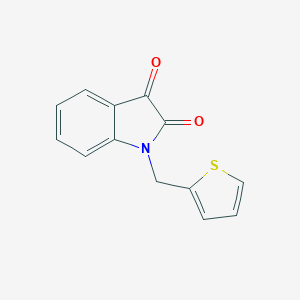
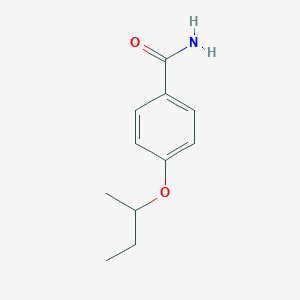
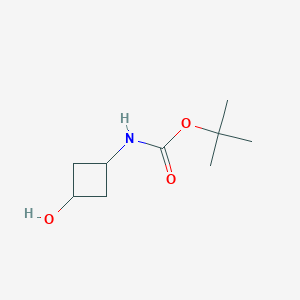
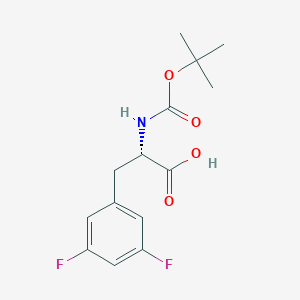
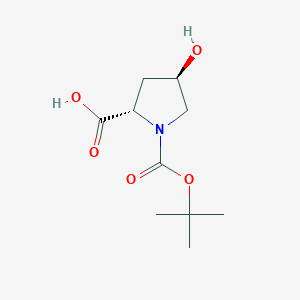
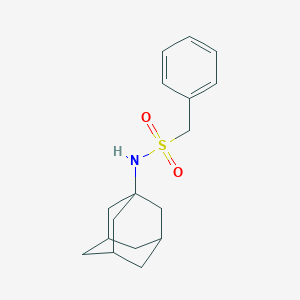
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
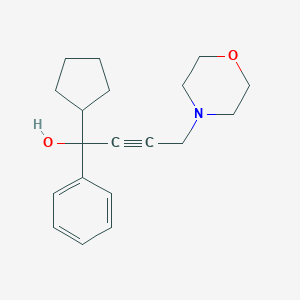
![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)
